molecular formula C14H21NO2 B1613997 2-(5-Cyclohexylvaleryl)oxazole CAS No. 898759-10-9

2-(5-Cyclohexylvaleryl)oxazole

Cat. No.: B1613997
CAS No.: 898759-10-9
M. Wt: 235.32 g/mol
InChI Key: JKJABDLWRVEBTK-UHFFFAOYSA-N
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Description

2-(5-Cyclohexylvaleryl)oxazole is a heterocyclic compound with the molecular formula C14H21NO2 It features a five-membered oxazole ring, which includes both oxygen and nitrogen atoms, and a cyclohexylvaleryl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclohexylvaleryl)oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 5-cyclohexylvaleraldehyde with 2-aminoethanol, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency. The use of magnetic nanocatalysts has also been explored for the eco-friendly synthesis of oxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclohexylvaleryl)oxazole can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction: Reduction of the oxazole ring can yield oxazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the oxazole ring, leading to the formation of various substituted oxazoles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxazolone derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted oxazoles depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Cyclohexylvaleryl)oxazole in biological systems involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Phenylvaleryl)oxazole: Similar structure but with a phenyl group instead of a cyclohexyl group.

    2-(5-Methylvaleryl)oxazole: Contains a methyl group in place of the cyclohexyl group.

    2-(5-Ethylvaleryl)oxazole: Features an ethyl group instead of the cyclohexyl group.

Uniqueness

2-(5-Cyclohexylvaleryl)oxazole is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-cyclohexyl-1-(1,3-oxazol-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c16-13(14-15-10-11-17-14)9-5-4-8-12-6-2-1-3-7-12/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJABDLWRVEBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCC(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642053
Record name 5-Cyclohexyl-1-(1,3-oxazol-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-10-9
Record name 5-Cyclohexyl-1-(2-oxazolyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclohexyl-1-(1,3-oxazol-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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